![molecular formula C7H6BrF2NO B2477590 2-(6-Bromopyridin-3-yl)-2,2-difluoroethanol CAS No. 2229492-91-3](/img/structure/B2477590.png)
2-(6-Bromopyridin-3-yl)-2,2-difluoroethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Bromopyridin-3-yl)-2,2-difluoroethanol is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a colorless liquid that is soluble in water and organic solvents. This compound is widely used in the field of medicinal chemistry, where it is utilized to develop new drugs and therapies. In
Scientific Research Applications
Electrocatalytic Carboxylation
A novel electrochemical procedure for the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid has been investigated, presenting a method to avoid the use of volatile and toxic solvents and catalysts. This process yields 6-aminonicotinic acid with 75% yield and 100% selectivity under optimized conditions, highlighting the potential of 2-(6-Bromopyridin-3-yl)-2,2-difluoroethanol derivatives in synthesizing valuable chemical intermediates (Feng et al., 2010).
Synthesis of Cyanopyridine Derivatives
2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, a derivative, has been utilized as a substrate for synthesizing new cyanopyridine derivatives. These compounds have demonstrated significant antimicrobial activity against a variety of bacteria, showcasing the relevance of bromopyridine derivatives in medicinal chemistry and the development of new therapeutic agents (Bogdanowicz et al., 2013).
Reactivity and Formation Studies
Studies on the reactivity of bromine atoms in brominated pyridines have led to the formation of 2-hydroxy-6-bromopyridine through the acid hydrolysis of 2,6-dibromopyridine, expanding our understanding of chemical reaction mechanisms and providing pathways for synthesizing novel pyridine derivatives (Wibaut et al., 2010).
Synthesis and Characterization
The synthesis and characterization of Schiff-base compounds, such as 6-[(5-Bromopyridin-2-yl)iminomethyl]phenol, have been explored. These compounds have been analyzed using various spectroscopic techniques and X-ray single crystal diffraction, providing insights into their structural properties and potential applications in materials science and coordination chemistry (Khalaji et al., 2010).
Mechanism of Action
Target of Action
Similar compounds have been used in the design and synthesis of anti-tubercular agents . Therefore, it’s possible that this compound could also target Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.
Mode of Action
Related compounds have been shown to interact with their targets through the formation of bonds
Biochemical Pathways
Given the potential anti-tubercular activity of similar compounds , it’s possible that this compound could affect pathways related to the survival and replication of Mycobacterium tuberculosis.
Result of Action
If this compound does indeed target mycobacterium tuberculosis as suggested by the activity of similar compounds , its action could result in the inhibition of bacterial growth and survival.
properties
IUPAC Name |
2-(6-bromopyridin-3-yl)-2,2-difluoroethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2NO/c8-6-2-1-5(3-11-6)7(9,10)4-12/h1-3,12H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZQRXWOKPNLBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(CO)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Bromopyridin-3-yl)-2,2-difluoroethanol | |
CAS RN |
2229492-91-3 |
Source
|
Record name | 2-(6-bromopyridin-3-yl)-2,2-difluoroethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.